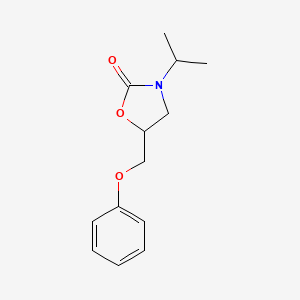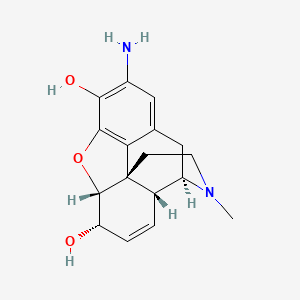
Morphine, amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphine, amino- is a derivative of morphine, an alkaloid found in the opium poppy. Morphine is well-known for its potent analgesic properties and is widely used in medicine for pain management. The amino- derivative of morphine retains many of the parent compound’s properties but also exhibits unique characteristics that make it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morphine and its derivatives, including morphine, amino-, involves several steps. One common method is the total synthesis approach, which starts from simpler organic molecules and builds up the complex structure of morphine through a series of chemical reactions.
Industrial Production Methods
Industrial production of morphine and its derivatives typically involves the extraction of morphine from opium poppy latex, followed by chemical modification to introduce the desired functional groups. This process often includes steps such as demethylation, oxidation, and reduction .
Analyse Des Réactions Chimiques
Types of Reactions
Morphine, amino- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morphine, amino- can yield ketone derivatives, while reduction can regenerate the original hydroxyl groups .
Applications De Recherche Scientifique
Morphine, amino- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of alkaloids.
Biology: Investigated for its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential as an analgesic and its interactions with opioid receptors.
Industry: Used in the development of new pharmaceuticals and as a precursor for other bioactive compounds .
Mécanisme D'action
Morphine, amino- exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to the inhibition of pain signals and the induction of analgesia. The compound also affects other pathways, such as the modulation of neurotransmitter release and the alteration of ion channel activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to morphine, amino- include:
Codeine: Another alkaloid derived from the opium poppy with analgesic properties.
Thebaine: A precursor to many semi-synthetic opioids.
Oxycodone: A semi-synthetic opioid used for pain management.
Naloxone: An opioid antagonist used to reverse opioid overdose .
Uniqueness
Morphine, amino- is unique in its specific interactions with opioid receptors and its distinct pharmacokinetic properties. Unlike some other opioids, it may exhibit different metabolic pathways and receptor binding affinities, leading to variations in its analgesic potency and side effect profile .
Propriétés
Numéro CAS |
51006-03-2 |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-10-amino-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
InChI |
InChI=1S/C17H20N2O3/c1-19-5-4-17-9-2-3-12(20)16(17)22-15-13(17)8(7-11(9)19)6-10(18)14(15)21/h2-3,6,9,11-12,16,20-21H,4-5,7,18H2,1H3/t9-,11+,12-,16-,17-/m0/s1 |
Clé InChI |
APKSZZOWWDADPK-GLWLLPOHSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)N |
SMILES canonique |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



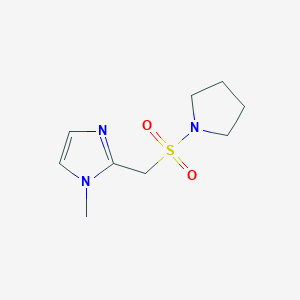


![2-[(1E)-Triaz-1-en-1-yl]benzaldehyde](/img/structure/B13956953.png)
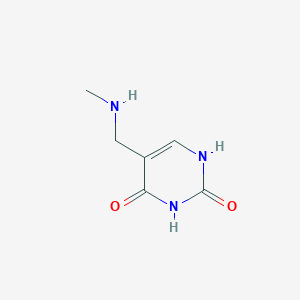
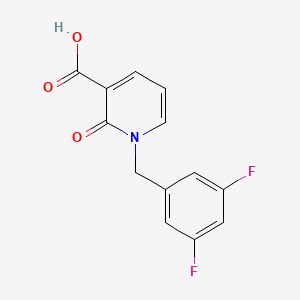
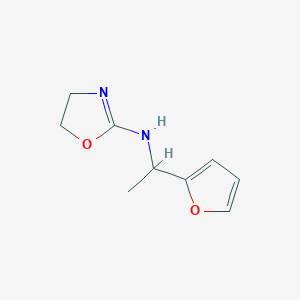

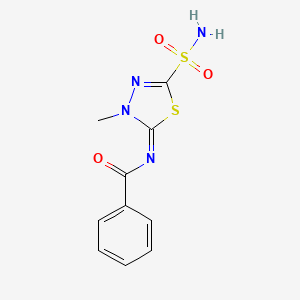

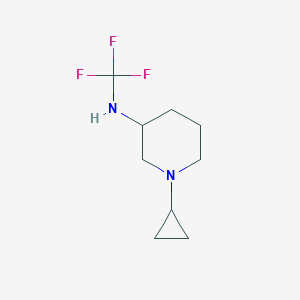
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
